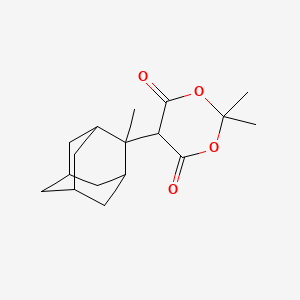

Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

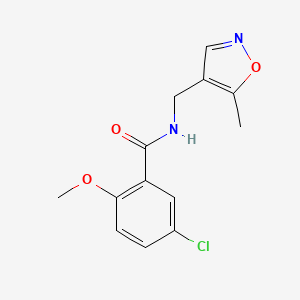

Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Wittig Olefination for Cyclopropyl Amino Acids : Cativiela et al. (1996) demonstrated the utility of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in synthesizing cyclopropyl amino acids via Wittig olefination, highlighting its importance in producing high yields of enantiomerically pure cyclopropyl amino acids (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Thiadiazoles and Triazoles from Cyclopropane Dicarboxylic Acid : Sharba et al. (2005) explored new heterocyclic derivatives of cyclopropane dicarboxylic acid, producing thiadiazole and 1,2,4-triazole moieties. This study expands the cyclopropane derivative library and opens up new pathways for chemical synthesis (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. The reaction maintains enantiomeric purity and showcases an efficient approach to synthesize complex molecules (Lifchits & Charette, 2008).

Cyclopropane in Conformational Analysis and Drug Design

Conformationally Restricted Cyclopropane Analogs of Histamine : Kazuta et al. (2003) designed cyclopropane-based analogs of histamine as conformationally restricted analogues to investigate bioactive conformations and improve activity, particularly targeting histamine receptors (Kazuta, Hirano, Natsume, Yamada, Kimura, Matsumoto, Furuichi, Matsuda, & Shuto, 2003).

Advanced Syntheses and Applications

Synthesis of Spirocyclopropane Anellated Heterocycles : Meijere et al. (1989) developed methods for the synthesis of spirocyclopropane anellated heterocyclic carboxylates, showing the versatility of cyclopropane derivatives in constructing complex heterocyclic structures (Meijere, Teichmann, Yu, Kopf, Oly, & Thienen, 1989).

Deuterium-Labeled Cyclopropane Derivatives for Biosynthesis Studies : Ramalingam, Kalvin, and Woodard (1984) detailed the synthesis of deuterium-labeled cyclopropane derivatives, crucial for studying the biosynthesis of ethylene in plants and providing insights into enzymatic mechanisms involving cyclopropane rings (Ramalingam, Kalvin, & Woodard, 1984).

Propriétés

IUPAC Name |

methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKPFKVCNCIMT-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)

![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)

![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)

![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)